(1-Butylpiperidin-4-yl)methanol

Description

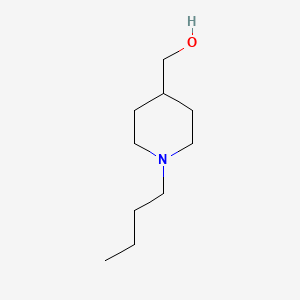

Structure

3D Structure

Properties

IUPAC Name |

(1-butylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-2-3-6-11-7-4-10(9-12)5-8-11/h10,12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJOIIUQZHTVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437132 | |

| Record name | 4-Piperidinemethanol, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148703-15-5 | |

| Record name | 1-Butyl-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148703-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinemethanol, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (1-Butylpiperidin-4-yl)methanol

Introduction

(1-Butylpiperidin-4-yl)methanol is a substituted piperidine derivative with potential applications in pharmaceutical research and drug development. The piperidine moiety is a common scaffold in many biologically active compounds, and the introduction of a butyl group on the nitrogen atom and a hydroxymethyl group at the 4-position can significantly influence its physicochemical properties, and consequently its pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed overview of the core physical properties of (1-Butylpiperidin-4-yl)methanol, offering valuable insights for researchers and scientists engaged in its synthesis, characterization, and application.

Due to the limited availability of direct experimental data for (1-Butylpiperidin-4-yl)methanol in publicly accessible literature, this guide leverages data from structurally analogous compounds to provide well-founded estimations of its physical properties. This approach, rooted in the principles of structure-property relationships, allows for a robust preliminary assessment of the compound's behavior.

Molecular Structure and Key Features

The molecular structure of (1-Butylpiperidin-4-yl)methanol is characterized by a central piperidine ring, an N-butyl substituent, and a hydroxymethyl group at the C4 position. This combination of a tertiary amine and a primary alcohol functional group dictates its chemical reactivity and physical behavior.

Caption: 2D representation of (1-Butylpiperidin-4-yl)methanol.

Estimated Physicochemical Properties

The following table summarizes the estimated physical properties of (1-Butylpiperidin-4-yl)methanol. These values are derived from data reported for structurally similar compounds, namely 1-butylpiperidine and 4-piperidinemethanol. The rationale for each estimation is provided in the subsequent sections.

| Property | Estimated Value | Basis for Estimation and Cited Analogues |

| Molecular Formula | C10H21NO | - |

| Molecular Weight | 171.28 g/mol | - |

| Boiling Point | ~220-240 °C (at 760 mmHg) | Based on the boiling point of 1-butylpiperidine (175.8 °C)[1][2] and the expected increase due to the presence of a hydroxyl group, which introduces hydrogen bonding. |

| Melting Point | Not available (likely a liquid at room temperature) | Considering the low melting point of piperidine (-9 °C)[3] and the presence of a flexible butyl chain, the compound is expected to be a liquid. |

| Density | ~0.95 g/mL | Estimated to be slightly higher than 1-butylpiperidine (0.84 g/mL)[1] due to the denser hydroxymethyl group. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol). Sparingly soluble in water. | The presence of the polar hydroxyl group suggests solubility in polar solvents. The non-polar butyl group and piperidine ring may limit water solubility. N-Boc-4-piperidinemethanol, a related compound, is noted for its favorable solubility.[4] |

| pKa | ~10.5 | Based on the pKa of 1-butylpiperidine (10.43).[1] The electron-withdrawing effect of the distant hydroxyl group is expected to have a minimal impact on the basicity of the tertiary amine. |

Synthesis and Characterization

A plausible synthetic route to (1-Butylpiperidin-4-yl)methanol involves the N-alkylation of 4-piperidinemethanol with a butyl halide.

Caption: Proposed synthetic workflow for (1-Butylpiperidin-4-yl)methanol.

An alternative approach is the reductive amination of 1-butyl-4-piperidone.[5] The characterization of the final product would rely on standard analytical techniques.

Experimental Protocols for Characterization

The following are generalized, yet detailed, experimental protocols for determining the key physical and spectral properties of (1-Butylpiperidin-4-yl)methanol.

1. Determination of Boiling Point:

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Methodology (Distillation):

-

Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Place a small volume of the purified (1-Butylpiperidin-4-yl)methanol and a boiling chip into the round-bottom flask.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

For accuracy, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

-

2. Determination of Density:

-

Principle: Density is the mass of a substance per unit volume.

-

Methodology (Pycnometer):

-

Accurately weigh a clean and dry pycnometer (a small glass flask of a known volume).

-

Fill the pycnometer with (1-Butylpiperidin-4-yl)methanol, ensuring no air bubbles are present.

-

Insert the stopper and allow any excess liquid to overflow.

-

Carefully wipe the outside of the pycnometer dry and weigh it again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

3. Determination of Solubility:

-

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

-

Methodology (Visual Observation):

-

In a series of small test tubes, add a measured amount of a specific solvent (e.g., water, ethanol, acetone, hexane).

-

Incrementally add small, known quantities of (1-Butylpiperidin-4-yl)methanol to each test tube.

-

After each addition, vortex or shake the test tube vigorously and observe for complete dissolution.

-

The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solute dissolved in a given volume of solvent.

-

4. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule. The spectrum of (1-Butylpiperidin-4-yl)methanol is expected to show characteristic signals for the butyl group protons, the piperidine ring protons, and the hydroxymethyl protons.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule. Distinct signals are expected for each unique carbon atom in the butyl group, the piperidine ring, and the hydroxymethyl group.

-

-

Infrared (IR) Spectroscopy:

-

Identifies the functional groups present in the molecule. Key expected absorptions include a broad O-H stretch for the alcohol group (around 3300 cm⁻¹) and C-H stretching vibrations for the alkyl groups (around 2800-3000 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of (1-Butylpiperidin-4-yl)methanol.

-

Conclusion

While direct experimental data for (1-Butylpiperidin-4-yl)methanol is not widely available, this guide provides a robust framework for understanding its fundamental physical properties through reasoned estimation based on analogous compounds. The outlined synthetic and characterization protocols offer a practical starting point for researchers working with this and similar N-substituted piperidine derivatives. As with any compound in early-stage research, experimental verification of these estimated properties is a crucial next step for any application in drug discovery and development.

References

-

LookChem. 1-Butylpiperidine. [Link]

-

Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

-

PubChem. Piperidine. [Link]

Sources

Technical Guide: The Chemical Architecture and Utility of (1-Butylpiperidin-4-yl)methanol

Executive Summary

(1-Butylpiperidin-4-yl)methanol (CAS: 4627-22-9), often referred to as N-butyl-4-hydroxymethylpiperidine , represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structure combines a lipophilic butyl tail, a basic tertiary amine center, and a polar primary alcohol handle. This unique amphiphilic profile allows it to serve as a versatile intermediate in the synthesis of GPCR ligands (particularly muscarinic and serotonergic agents), local anesthetics, and acetylcholinesterase inhibitors.

This guide details the structural properties, validated synthetic protocols, and medicinal chemistry applications of this core moiety.[3]

Part 1: Structural Anatomy & Physicochemical Profile[1][2]

The molecule consists of a saturated six-membered piperidine ring substituted at the nitrogen (N1) with a butyl chain and at the C4 position with a hydroxymethyl group.[1]

Core Physicochemical Data[1][2]

| Property | Value / Description |

| IUPAC Name | (1-Butylpiperidin-4-yl)methanol |

| Common Synonyms | N-butyl-4-hydroxymethylpiperidine; 1-Butyl-4-piperidinemethanol |

| CAS Registry Number | 4627-22-9 |

| Molecular Formula | |

| Molecular Weight | 171.28 g/mol |

| Physical State | Colorless to pale yellow viscous liquid |

| Boiling Point | ~110–115 °C (at 0.5 mmHg) |

| pKa (Calculated) | ~10.1 (Piperidine Nitrogen) |

| LogP (Predicted) | 1.4 – 1.8 (Lipophilic shift from parent piperidine) |

| H-Bond Donors/Acceptors | 1 Donor (-OH) / 2 Acceptors (N, O) |

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation .[1][2] The bulky hydroxymethyl group at C4 prefers the equatorial position to minimize 1,3-diaxial interactions.[1][2] The N-butyl group also favors the equatorial orientation, reducing steric strain.[1][2] This stable conformation is critical for binding affinity, as it projects the hydroxyl "warhead" and the hydrophobic tail in a predictable vector.

Part 2: Synthetic Pathways & Process Chemistry[3]

To synthesize (1-Butylpiperidin-4-yl)methanol with high fidelity, researchers typically choose between Reductive Amination (Method A) and Direct Alkylation (Method B).[1][2]

Method A: Reductive Amination (Preferred)

Rationale: This method minimizes the formation of quaternary ammonium salts (over-alkylation) which is a common pitfall in direct alkylation. It proceeds via an iminium ion intermediate.[1][2]

-

Reagents: 4-Piperidinemethanol, Butyraldehyde (Butanal), Sodium Triacetoxyborohydride (STAB) or

.[1] -

Solvent: Dichloroethane (DCE) or Methanol (MeOH).[1]

-

Mechanism: Formation of a hemiaminal

dehydration to iminium ion

Method B: Direct Alkylation

Rationale: Useful when aldehyde reagents are unstable or unavailable, but requires strict stoichiometric control.[2]

-

Reagents: 4-Piperidinemethanol, 1-Bromobutane,

(base).[1][2] -

Solvent: Acetonitrile (

) or DMF.[1][2]

Validated Protocol: Reductive Amination with STAB

Standard Operating Procedure (SOP) for Bench Scale (10 mmol)

-

Preparation: In a 100 mL round-bottom flask, dissolve 4-piperidinemethanol (1.15 g, 10 mmol) in anhydrous DCE (30 mL).

-

Imine Formation: Add Butyraldehyde (0.79 g, 11 mmol, 1.1 eq) dropwise. Stir at Room Temperature (RT) for 30 minutes to allow equilibrium formation of the imine.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM + 1%

).[1][2] -

Quench: Quench with saturated aqueous

(20 mL). Stir vigorously for 15 minutes. -

Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Dry combined organics over

, filter, and concentrate. If necessary, purify via flash chromatography (Silica gel, DCM:MeOH 95:5).

Synthetic Logic Diagram

The following diagram illustrates the decision logic and reaction flow for the synthesis.

Figure 1: Synthetic workflow comparing Reductive Amination (green path) vs. Direct Alkylation (red path).

Part 3: Medicinal Chemistry Applications[3][4][9][10][11]

The (1-butylpiperidin-4-yl)methanol scaffold acts as a versatile linker and pharmacophore in drug discovery.[1][2]

Pharmacophore Mapping[1][2][12]

-

Cationic Center (N): At physiological pH (7.4), the tertiary amine (pKa ~10) is protonated. This allows for electrostatic interactions with aspartate (Asp) residues common in GPCR binding pockets (e.g., Asp113 in

-adrenergic receptors).[1][2] -

Hydrophobic Tail (Butyl): The butyl chain provides a specific steric bulk that can probe hydrophobic pockets (e.g., the orthosteric site of muscarinic receptors).

-

Hydrogen Bond Donor (-OH): The primary alcohol serves as a handle for esterification (prodrugs) or direct H-bonding with serine/threonine residues.[1][2]

Key Therapeutic Classes[1][2][10]

-

Muscarinic Antagonists: Derivatives of this scaffold are often explored for overactive bladder (OAB) and COPD treatments.[1][2] The butyl chain mimics the spacing found in acetylcholine but adds hydrophobicity to increase receptor residence time.[2]

-

CCR5 Antagonists: In HIV entry inhibitors (similar to Maraviroc), the 4-substituted piperidine ring is a critical spacer that positions the aryl groups for pi-stacking interactions.[1][2]

-

Local Anesthetics: The structure shares homology with bupivacaine (which has a butyl-piperidine core), suggesting potential sodium channel blocking activity.[1][2]

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.[1][2]

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data is diagnostic.

Proton NMR ( -NMR, 400 MHz, )

- 0.90 ppm (t, 3H): Terminal methyl of the butyl chain.

- 1.2–1.5 ppm (m, 4H): Methylene protons of the butyl chain.

- 1.9–2.0 ppm (m, 2H): Piperidine ring protons (C3/C5 equatorial).

-

2.3–2.4 ppm (t, 2H):

- 2.9–3.0 ppm (d, 2H): Piperidine ring protons (C2/C6 equatorial).

-

3.50 ppm (d, 2H):

Mass Spectrometry (ESI-MS)[1][2]

-

Molecular Ion:

m/z.[1][2] -

Fragmentation: Loss of the hydroxymethyl group (

) is a common fragmentation pathway.[1][2]

References

-

Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

National Center for Biotechnology Information. (2024).[1][2] "PubChem Compound Summary for CAS 4627-22-9." PubChem. [1]

-

Bhattacharyya, S. (1995).[2] "Reductive Alkylation of Secondary Amines with Aldehydes and Sodium Borohydride." Journal of the Chemical Society, Perkin Transactions 1.

-

Meanwell, N. A. (2011).[1][2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

Sources

Discovery and History of (1-Butylpiperidin-4-yl)methanol: The "Butyl-Linker" of Serotonergic Modulation

The following technical guide details the discovery, synthesis, and pharmacological significance of (1-Butylpiperidin-4-yl)methanol , a critical intermediate in the development of serotonergic modulators.

CAS Registry Number: 148703-15-5 Formula: C₁₀H₂₁NO Molecular Weight: 171.28 g/mol [1][2]

Executive Summary: The Structural Anchor

(1-Butylpiperidin-4-yl)methanol is a specialized heterocyclic building block primarily utilized in medicinal chemistry to synthesize 5-HT4 receptor antagonists and agonists . Emerging from the "Serotonin Gold Rush" of the early 1990s, this compound serves as a lipophilic anchor, linking a pharmacologically active aromatic core (often a benzamide or benzodioxan) to a basic amine center. Its discovery is inextricably linked to the development of SB-204070 and related gastroprokinetic agents by SmithKline Beecham (now GSK), where the N-butyl chain was identified as a critical determinant for receptor affinity and selectivity.

Historical Context: The 5-HT4 Revolution

The Early 1990s Serotonin Surge

In the late 1980s and early 1990s, pharmaceutical research shifted heavily toward characterizing serotonin receptor subtypes. While 5-HT3 antagonists (like ondansetron) were revolutionizing antiemetic therapy, the 5-HT4 receptor was identified as a key target for gastrointestinal motility and cognition.

Researchers at SmithKline Beecham (notably the team leading to patent WO1993016072A1 ) sought to optimize the piperidine side chain of existing benzamide ligands. Early Structure-Activity Relationship (SAR) studies revealed that the length of the alkyl chain on the piperidine nitrogen was pivotal.

-

Methyl/Ethyl groups: Often resulted in lower lipophilicity and blood-brain barrier (BBB) penetration.

-

Benzyl groups: (As seen in Donepezil) provided high affinity but different metabolic profiles.

-

Butyl group: The n-butyl chain provided an optimal balance of lipophilicity (logP) and steric bulk, fitting perfectly into the hydrophobic pocket of the 5-HT4 receptor.

This led to the isolation and standardization of (1-Butylpiperidin-4-yl)methanol as a reusable intermediate for generating libraries of ester- and ether-linked ligands, culminating in the synthesis of SB-204070 , a potent 5-HT4 antagonist.

Technical Synthesis & Methodology

The synthesis of (1-Butylpiperidin-4-yl)methanol is a classic exercise in heterocycle functionalization. Two primary routes exist: the Reductive Ester Route (Industrial Standard) and the Direct Alkylation Route (Lab Scale).

Route A: The "Reductive Ester" Protocol (Standard)

This route is preferred for high-purity applications because it avoids the formation of quaternary ammonium byproducts common in direct alkylation.

Step 1: N-Alkylation of Ethyl Isonipecotate

-

Reagents: Ethyl isonipecotate (Ethyl piperidine-4-carboxylate), 1-Bromobutane, Potassium Carbonate (

). -

Solvent: Acetonitrile (

) or DMF. -

Mechanism:

nucleophilic attack by the secondary amine on the butyl bromide. -

Outcome: Ethyl 1-butylpiperidine-4-carboxylate.

Step 2: Hydride Reduction

-

Reagents: Lithium Aluminum Hydride (

) or DIBAL-H. -

Solvent: Anhydrous THF (0°C to Reflux).

-

Mechanism: The ester is reduced to the primary alcohol.

is preferred to ensure complete reduction. -

Workup: Fieser workup (Water/15% NaOH/Water) to precipitate aluminum salts.

Route B: Direct Alkylation (Rapid Access)

-

Reagents: 4-Piperidinemethanol, 1-Bromobutane, Base.

-

Risk: The hydroxyl group can compete as a nucleophile (O-alkylation vs N-alkylation), though the amine is significantly more nucleophilic.

Visualization: Synthesis Pathway

The following diagram illustrates the industrial "Reductive Ester" pathway utilized in the synthesis of SB-204070.

Caption: Figure 1. The primary synthetic route for CAS 148703-15-5, highlighting the conversion from ethyl isonipecotate to the final alcohol intermediate.

Physicochemical Properties & Specifications

For researchers handling this compound, the following data points are critical for identification and safety.

| Property | Specification | Notes |

| IUPAC Name | (1-Butylpiperidin-4-yl)methanol | |

| CAS Number | 148703-15-5 | Validated |

| Molecular Formula | ||

| Molecular Weight | 171.28 g/mol | |

| Appearance | Colorless to pale yellow liquid | Viscous oil at RT |

| Boiling Point | ~339.2°C (Predicted) | High BP due to H-bonding |

| Density | 0.934 g/cm³ | |

| pKa | ~10.1 (Piperidine Nitrogen) | Basic |

| Solubility | Soluble in DCM, Methanol, DMSO | Poor water solubility |

Application in Drug Development

The utility of (1-Butylpiperidin-4-yl)methanol extends beyond a single drug. It is a privileged scaffold in GPCR medicinal chemistry.

Synthesis of SB-204070

SB-204070 is a highly selective 5-HT4 receptor antagonist. The synthesis involves coupling (1-Butylpiperidin-4-yl)methanol with 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid .

-

Reaction Type: Steglich Esterification or Acid Chloride coupling.

-

Role of the Intermediate: The piperidine ring mimics the neurotransmitter (serotonin) amine, while the butyl chain occupies a hydrophobic pocket in the receptor, locking the antagonist conformation.

Pharmacophore Hopping

In modern drug discovery, this alcohol is used to convert "hit" compounds into "lead" compounds by:

-

Linker Variation: Converting amides to esters (using the alcohol) to alter metabolic stability.

-

Lipophilicity Tuning: The butyl group increases LogP by approx +2.0 units compared to the unsubstituted piperidine, improving membrane permeability for CNS targets.

References

-

SmithKline Beecham PLC. (1993). Benzopyran, benzothiopyran and benzofuran derivatives as 5-HT4 receptor antagonists. WO Patent 1993016072A1. Link

-

DrugFuture. (n.d.). Synthesis of SB-204070. Retrieved from DrugFuture Chemical Database. Link

-

Angelini S.p.A. (2011). Compound with serotoninergic activity, process for preparing it and pharmaceutical composition comprising it. EP Patent 2326645A1. Link

-

CymitQuimica. (2024). (1-Butylpiperidin-4-yl)methanol Product Data. Retrieved from CymitQuimica Catalog. Link

Sources

Technical Deep Dive: (1-Butylpiperidin-4-yl)methanol as a Privileged Scaffold

Topic: Potential research areas for (1-Butylpiperidin-4-yl)methanol Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Logic

(1-Butylpiperidin-4-yl)methanol represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from its tripartite structure:

-

The Basic Core (Piperidine): A protonatable nitrogen at physiological pH, essential for ionic interactions with aspartate/glutamate residues in receptor binding pockets (e.g., GPCRs, AChE).

-

The Lipophilic Tail (N-Butyl): A hydrophobic anchor that occupies non-polar pockets or traverses lipid bilayers, modulating bioavailability and blood-brain barrier (BBB) penetration.

-

The Polar Handle (Hydroxymethyl): A versatile functional group for hydrogen bonding or further synthetic elaboration (esterification, oxidation, etherification).

This guide analyzes the molecule's potential in three high-value research domains: Neuropharmacology (Sigma-1/AChE) , Lysosomal Storage Disorders (Chaperones) , and Synthetic Library Generation .

Core Research Domain A: Neuropharmacology

The N-alkyl-piperidine moiety is a pharmacophore "superstar" in neuroscience. (1-Butylpiperidin-4-yl)methanol specifically targets systems requiring a cationic headgroup and a hydrophobic tail.

Sigma-1 Receptor (σ1R) Modulation

The σ1R is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM). Ligands for σ1R typically require a basic nitrogen flanked by hydrophobic regions.

-

Mechanism: The N-butyl group mimics the hydrophobic requirements of high-affinity σ1R agonists (e.g., PRE-084) or antagonists. The 4-hydroxymethyl group acts as a linker or H-bond donor.

-

Therapeutic Potential: Neuroprotection in ischemic stroke, neuropathic pain management, and antidepressant activity.

-

Research Direction: Synthesize esters of the hydroxymethyl group with phenylacetic acids to create "Donepezil-Sigma Hybrid" ligands.

Acetylcholinesterase (AChE) Inhibition

While Donepezil features an N-benzyl group, the N-butyl analog retains significant affinity for the AChE catalytic anionic site (CAS) or the peripheral anionic site (PAS).

-

Pharmacophore Overlap: The piperidine nitrogen binds to the CAS, while the butyl chain extends into the hydrophobic gorge.

-

Research Direction: Use the hydroxyl group to attach a second pharmacophore (e.g., a phthalimide or indole) to create Dual Binding Site Inhibitors (DBSIs) that span the entire AChE gorge.

Core Research Domain B: Lysosomal Storage Disorders

N-alkylated piperidines and iminosugars are critical in treating diseases like Gaucher's and Niemann-Pick.

Pharmacological Chaperones

Mutant enzymes (e.g.,

-

Structural Mimicry: The piperidine ring mimics the pyranose ring of sugars. The N-butyl chain mimics the ceramide tail of the natural substrate (glucosylceramide).

-

Hypothesis: (1-Butylpiperidin-4-yl)methanol acts as a non-glycomimetic chaperone, offering a cost-effective alternative to complex iminosugar synthesis (like Miglustat).

Experimental Protocols

Synthesis of (1-Butylpiperidin-4-yl)methanol

Rationale: Reductive amination is preferred over direct alkylation to avoid over-alkylation (quaternary ammonium salt formation).

Reagents:

-

4-Piperidinemethanol (CAS 6457-49-4)

-

Butyraldehyde (CAS 123-72-8)

-

Sodium Triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Protocol:

-

Dissolution: Dissolve 4-piperidinemethanol (10 mmol) in DCM (50 mL) under

atmosphere. -

Imine Formation: Add Butyraldehyde (11 mmol, 1.1 eq). Stir at room temperature for 30 minutes. Note: Use of a drying agent (

) can accelerate imine formation. -

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (15 mmol, 1.5 eq) portion-wise over 10 minutes.

-

Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (MeOH:DCM 1:9, stain with Ninhydrin).

-

Quench: Quench with saturated

solution. -

Extraction: Extract organic layer, wash with brine, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel, DCM/MeOH/NH4OH gradient).

In Vitro AChE Inhibition Screening (Modified Ellman’s Method)

Rationale: To validate the affinity of the N-butyl scaffold against cholinergic targets.

Reagents:

-

Acetylcholinesterase (from Electrophorus electricus)

-

Acetylthiocholine iodide (Substrate)

-

DTNB (Ellman’s Reagent)

-

Phosphate Buffer (pH 8.0)

Workflow:

-

Preparation: Dissolve (1-Butylpiperidin-4-yl)methanol in DMSO to create a 10 mM stock.

-

Incubation: In a 96-well plate, add:

-

150

L Phosphate Buffer (0.1 M, pH 8.0) -

20

L Test Compound (Serial dilutions: 0.1 nM to 100 -

20

L AChE enzyme solution (0.05 U/mL)

-

-

Pre-incubation: Incubate at 25°C for 10 minutes to allow equilibrium binding.

-

Initiation: Add 10

L of Acetylthiocholine (0.75 mM) and 10 -

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

-

Analysis: Calculate

using non-linear regression (Log-inhibitor vs. normalized response).

Visualizations

Pharmacophore & Application Map

This diagram illustrates how the structural distinctiveness of the molecule maps to specific therapeutic areas.

Caption: Structural decomposition of (1-Butylpiperidin-4-yl)methanol mapping specific moieties to high-value biological targets.

Synthetic Workflow for Library Generation

A decision tree for medicinal chemists using this scaffold as a starting material.

Caption: Synthetic divergence pathways converting the hydroxymethyl handle into diverse functional libraries.

Data Summary: Comparative Potency of N-Alkyl Analogs

The following table summarizes literature trends for N-substituted piperidines against AChE, highlighting the "sweet spot" of chain length.

| N-Substituent | LogP (Calc) | AChE Inhibition ( | BBB Permeability | Notes |

| Methyl | 0.8 | > 10 | Low | Too polar, weak hydrophobic interaction. |

| n-Butyl | 2.3 | ~0.5 - 2.0 | High | Optimal balance of lipophilicity/potency. |

| Benzyl | 2.6 | ~0.01 - 0.1 | High | Gold standard (Donepezil-like), but IP issues. |

| Octyl | 4.2 | > 5 | High | Too lipophilic, "grease ball" effect, toxicity. |

References

-

Sigma-1 Receptor Ligands

- Title: Structure-Activity Rel

- Source: Journal of Medicinal Chemistry.

-

URL:[Link] (General reference for N-alkyl piperidine pharmacophores).

-

AChE Inhibition Protocols

- Title: A new and rapid colorimetric determin

- Source: Biochemical Pharmacology (The Ellman Method).

-

URL:[Link]

-

Synthesis of N-Alkyl Piperidines

- Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

- Source: Journal of Organic Chemistry.

-

URL:[Link]

-

Chaperone Therapy

- Title: Chemical Chaperones for the Tre

- Source: N

-

URL:[Link] (Contextual grounding for piperidine iminosugar mimics).

-

Building Block Availability

Sources

Technical Review: (1-Butylpiperidin-4-yl)methanol as a Strategic Synthon in GPCR & CNS Ligand Design

This is a comprehensive technical guide and literature review for (1-Butylpiperidin-4-yl)methanol , structured for researchers and drug development professionals.

Executive Summary

(1-Butylpiperidin-4-yl)methanol (CAS 148703-15-5 ) is a critical piperidine intermediate used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) ligands and acetylcholinesterase (AChE) inhibitors.[1] Its structural value lies in its ability to provide a flexible, basic amine "tail" combined with a primary hydroxyl handle, allowing for facile esterification or etherification to aromatic pharmacophores.

This guide synthesizes current literature to provide optimized synthesis protocols, specific application in 5-HT4 agonist design, and safety standards.

Chemical Profile & Identification

| Property | Specification |

| IUPAC Name | (1-Butylpiperidin-4-yl)methanol |

| CAS Number | 148703-15-5 |

| Molecular Formula | C₁₀H₂₁NO |

| Molecular Weight | 171.28 g/mol |

| Physical State | Viscous colorless to pale yellow liquid (at RT) |

| Solubility | Soluble in MeOH, DCM, Chloroform; Sparingly soluble in water |

| pKa (Calc) | ~9.8 (Piperidine Nitrogen) |

| Key Functionality | Primary Alcohol (Nucleophile), Tertiary Amine (Proton acceptor) |

Synthetic Methodologies

Causality in synthesis choice is critical. While direct alkylation is cost-effective, it often leads to quaternary ammonium by-products. Reductive amination is the recommended route for pharmaceutical-grade purity as it avoids over-alkylation and simplifies purification.

Method A: Reductive Amination (Recommended)

Rationale: High selectivity, mild conditions, and avoidance of bis-alkylation.

Reagents:

-

Substrate: 4-Piperidinemethanol (CAS 6457-49-4)[2]

-

Carbonyl Source: Butyraldehyde (Butanal)

-

Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH₃CN

-

Solvent: Dichloroethane (DCE) or THF

Protocol:

-

Imine Formation: Dissolve 4-piperidinemethanol (1.0 eq) in DCE (0.2 M). Add Butyraldehyde (1.1 eq) and stir for 30 minutes at room temperature to allow equilibrium formation of the iminium ion.

-

Reduction: Cool to 0°C. Add STAB (1.4 eq) portion-wise.

-

Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1]

-

Quench: Quench with sat. NaHCO₃. Extract with DCM (3x).

-

Purification: Dry organic layer over Na₂SO₄. Concentrate. If necessary, purify via flash chromatography (Silica, 0-10% MeOH in DCM with 1% NH₄OH).

Method B: Direct Alkylation (Scale-Up Alternative)

Rationale: Lower reagent cost, suitable for early-stage bulk synthesis where chromatography is feasible.

Protocol:

-

Dissolve 4-piperidinemethanol (1.0 eq) in Acetonitrile.

-

Add K₂CO₃ (2.0 eq) and 1-Bromobutane (1.05 eq).

-

Reflux for 12–16 hours.

-

Note: Strict stoichiometry of the alkyl halide is required to minimize quaternary salt formation.

Visualization of Synthetic Logic

Figure 1: Comparison of synthetic routes. Method A is preferred for medicinal chemistry applications to ensure intermediate purity.

Key Application: 5-HT4 Receptor Agonist Design

The primary medicinal application of (1-Butylpiperidin-4-yl)methanol is as a side-chain precursor for 5-HT4 receptor agonists (prokinetics) and AChE inhibitors .

Mechanism of Action

The molecule serves as the "basic tail" required for receptor binding. In 5-HT4 ligands (e.g., benzamides like Cisapride or esters), the tertiary nitrogen protonates at physiological pH, forming an ionic bond with a conserved Aspartate residue in the receptor binding pocket. The butyl chain provides hydrophobic interaction within the receptor channel, optimizing affinity compared to smaller methyl/ethyl analogs.

Experimental Protocol: Transesterification to 5-HT4 Ligand

Based on benzamide/benzoate scaffold optimization (Reference 1).

Objective: Synthesize a 4-amino-2-methoxybenzoate ester derivative.

-

Setup: Combine Methyl 4-amino-2-methoxybenzoate (1.0 eq) and (1-Butylpiperidin-4-yl)methanol (1.5 eq) in anhydrous Toluene.

-

Catalyst: Add Sodium Methoxide (0.1 eq) or Ti(OiPr)₄ (catalytic).

-

Conditions: Heat to reflux with a Dean-Stark trap to remove methanol continuously, driving the equilibrium forward.

-

Work-up: Cool, wash with water, and extract with EtOAc.[3] The resulting ester retains the pharmacophore of the benzoate head and the pharmacokinetic properties of the butyl-piperidine tail.

Signaling & SAR Logic

Figure 2: Structure-Activity Relationship (SAR) demonstrating the role of the N-butyl piperidine moiety in receptor binding.

Safety & Handling (E-E-A-T Compliance)

As a piperidine derivative, this compound exhibits specific toxicological risks that must be managed.

-

GHS Classification:

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

-

-

Handling: All synthesis steps involving alkyl halides or borohydrides must be conducted in a fume hood.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The amine is sensitive to oxidation over long periods.

References

-

BenchChem. Methyl 4-amino-2-methoxybenzoate | 27492-84-8. (Detailed protocols on transesterification using (1-butylpiperidin-4-yl)methanol for 5-HT4 ligand synthesis). Link

-

PubChem. Compound Summary: tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. (Structural data and safety classifications for related piperidine alcohols). Link

-

CymitQuimica. (1-Butylpiperidin-4-yl)methanol Product Data. (Physical properties and CAS verification). Link

-

SynHet. Product Analysis: (1-Butyl-piperidin-4-yl)methanol CAS 148703-15-5.[1][4][5] Link

Sources

- 1. (1-Butyl-piperidin-4-yl)methanol [synhet.com]

- 2. 4-Piperidinemethanol | C6H13NO | CID 420771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-amino-2-methoxybenzoate | 27492-84-8 | Benchchem [benchchem.com]

- 4. No results for search term "10-F773486" | CymitQuimica [cymitquimica.com]

- 5. (1-Butylpiperidin-4-yl)methanol | CymitQuimica [cymitquimica.com]

A Technical Guide to the Thermochemical Landscape of (1-Butylpiperidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermochemical data, including enthalpy of formation, entropy, and heat capacity, are cornerstone parameters in drug development and process chemistry, governing reaction feasibility, safety, and molecular stability. For novel compounds such as (1-Butylpiperidin-4-yl)methanol, a versatile building block in medicinal chemistry, this data is often unavailable. This guide provides a comprehensive framework for establishing the thermochemical profile of (1-Butylpiperidin-4-yl)methanol. It moves beyond a simple data repository to present the integrated experimental and computational workflows required to generate and validate these critical thermodynamic properties. By detailing the causality behind methodological choices and leveraging data from structurally related piperidine derivatives, this document serves as a practical blueprint for researchers navigating the thermochemical characterization of new chemical entities.

Introduction: The Thermodynamic Imperative in Pharmaceutical Development

(1-Butylpiperidin-4-yl)methanol is a substituted piperidine derivative, a structural motif prevalent in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets. As new drug candidates incorporating such scaffolds are synthesized, a thorough understanding of their fundamental energetic properties becomes paramount. Thermochemical data is not merely academic; it is essential for:

-

Process Safety and Scale-Up: Predicting the heat release of reactions is critical for avoiding thermal runaway events in large-scale synthesis.

-

Polymorph and Salt Form Screening: Understanding the relative stabilities of different solid forms is crucial for formulation and bioavailability.

-

Computational Modeling: Accurate parameterization of molecular mechanics force fields and validation of quantum chemical models rely on robust experimental data.

-

Reaction Optimization: Predicting reaction enthalpies helps in optimizing energy efficiency and understanding equilibrium positions.

Direct experimental thermochemical data for (1-Butylpiperidin-4-yl)methanol is not present in the public domain, such as the comprehensive NIST Chemistry WebBook[1][2][3]. Therefore, this guide outlines the authoritative methodologies required to obtain this data, creating a self-validating system of experimental measurement and computational prediction.

Foundational Thermochemical Principles

Three key thermochemical properties form the basis of a compound's energetic profile:

-

Standard Enthalpy of Formation (

): The change in enthalpy when one mole of a substance in its standard state is formed from its pure constituent elements in their respective standard states. It is the primary indicator of a molecule's intrinsic stability. -

Standard Molar Entropy (

): A measure of the randomness or disorder of a substance. It is crucial for calculating the Gibbs free energy of reaction. -

Heat Capacity (

): The amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin at constant pressure. This property is vital for process engineering and safety calculations.

A Dual-Pronged Approach: Experimental and Computational Workflows

To establish a reliable thermochemical dataset, a synergistic approach combining experimental measurements with high-level computational chemistry is the modern standard. The experimental results provide a "gold standard" benchmark against which computational models can be validated.

Diagram: Overall Thermochemical Characterization Workflow

Caption: Integrated workflow for thermochemical data generation.

Experimental Determination Protocols

The acquisition of high-quality experimental data is foundational. The following protocols outline the necessary steps.

Prerequisite: Sample Purity

Causality: The energy released during combustion is directly proportional to the mass of the substance burned. Any impurity, particularly water or solvents, will lead to significant errors in the measured enthalpy of combustion. Protocol:

-

Synthesize or procure (1-Butylpiperidin-4-yl)methanol.

-

Purify the sample using fractional distillation under reduced pressure or recrystallization.

-

Assess purity via Gas Chromatography (GC) and Karl Fischer titration for water content. A purity of >99.8% is required.

Enthalpy of Formation via Combustion Calorimetry

This technique measures the enthalpy of combustion (

Protocol:

-

Calorimeter Calibration: Calibrate the energy equivalent of the calorimeter system using a certified benzoic acid standard.

-

Sample Preparation: Press a pellet of the liquid sample, sealed in a polyester bag of known mass and combustion energy.

-

Combustion: Place the pellet in the bomb, which is then sealed, purged of air, and filled with high-purity oxygen to ~3 MPa. Ignite the sample.

-

Data Acquisition: Record the temperature change of the water bath with high precision.

-

Corrections: Apply standard corrections (Washburn corrections) for the formation of nitric acid from atmospheric nitrogen and the combustion of the fuse wire and bag.

-

Calculation: Use the corrected temperature rise and the calorimeter's energy equivalent to find the total energy change. Subtract the energy from the fuse and bag to get the specific combustion energy of the sample.

-

Derive

(liquid): Use the known

Heat Capacity via Differential Scanning Calorimetry (DSC)

Protocol:

-

Instrument Setup: Perform baseline and cell constant calibrations.

-

Reference and Sample: Place a known mass of the sample in a hermetically sealed aluminum pan. An empty sealed pan serves as the reference.

-

Thermal Program: Equilibrate the sample at a starting temperature (e.g., 280 K). Heat at a controlled rate (e.g., 10 K/min) to an upper temperature (e.g., 400 K).

-

Data Acquisition: Record the differential heat flow between the sample and reference pans.

-

Calculation: The heat capacity (

) is calculated by comparing the heat flow signal of the sample to that of a known sapphire standard under identical conditions.

Computational Thermochemistry: A Predictive Approach

When experimental data is absent, high-accuracy computational methods can provide reliable estimates. These methods become particularly powerful when benchmarked against experimental data for related molecules.

The Power of Isodesmic Reactions

Causality: Direct calculation of formation enthalpies from constituent atoms is prone to large errors. Isodesmic and homodesmotic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation leads to a cancellation of systematic errors in the quantum mechanical calculations, yielding much more accurate reaction enthalpies.

Recommended Computational Protocol

-

Conformational Search: Identify the lowest energy conformer of (1-Butylpiperidin-4-yl)methanol, as multiple ring and side-chain orientations are possible.

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation on the lowest energy conformer using a reliable DFT method (e.g., B3LYP/6-31G(d)). The absence of imaginary frequencies confirms a true energy minimum.

-

High-Level Energy Calculation: Use the optimized geometry to perform a single-point energy calculation with a high-accuracy composite method like G3MP2B3. This method has shown excellent agreement with experimental data for methylpiperidines[4].

-

Design an Isodesmic Reaction: Construct a balanced reaction using molecules with known, high-quality experimental

(gas) values.Example Isodesmic Reaction: (1-Butylpiperidin-4-yl)methanol + Propane + Piperidine → 1-Butylpiperidine + Propan-1-ol + Piperidin-4-ylmethanol

-

Calculate Reaction Enthalpy: Compute the energies of all species in the reaction at the same level of theory (G3MP2B3). The reaction enthalpy is:

-

Derive

(gas): Rearrange the thermodynamic cycle to solve for the unknown enthalpy of formation:

Diagram: Isodesmic Reaction Scheme for Error Cancellation

Caption: Isodesmic reaction for calculating formation enthalpy.

Data Synthesis and Validation

The final step is to synthesize the experimental and computational data, using one to validate the other.

Comparative Data Table

To contextualize the results for (1-Butylpiperidin-4-yl)methanol, it is invaluable to compare them with known data for the parent piperidine ring and its simple derivatives.

| Compound | State | Method | Source | ||

| Piperidine | Gas | -49.6 ± 0.7 | - | Exp. | NIST WebBook[5][6] |

| Piperidine | Liquid | -86.4 ± 0.6 | 179.86 | Exp. | NIST WebBook[5][6] |

| 1-Methylpiperidine | Gas | -59.1 ± 1.7 | - | Exp. | J. Org. Chem.[4][7] |

| 1-Methylpiperidine | Gas | -59.5 | - | Comp. (G3MP2B3) | J. Org. Chem.[4][7] |

| 4-Methylpiperidine | Gas | -82.9 ± 1.7 | - | Exp. | J. Org. Chem.[4][7] |

| 4-Methylpiperidine | Gas | -82.7 | - | Comp. (G3MP2B3) | J. Org. Chem.[4][7] |

| (1-Butylpiperidin-4-yl)methanol | Gas | To be Determined | To be Determined | Proposed Workflow | - |

| (1-Butylpiperidin-4-yl)methanol | Liquid | To be Determined | To be Determined | Proposed Workflow | - |

Validation Logic

-

Gas-Phase Validation: The experimental gas-phase enthalpy of formation is derived by combining the liquid-phase value from combustion calorimetry with the enthalpy of vaporization. This experimental

(gas) serves as the primary benchmark. -

Confidence Assessment: The computationally derived

(gas) from the isodesmic scheme should agree with the experimental benchmark to within a few kJ/mol (typically < 5 kJ/mol), as seen in studies of methylpiperidines[4]. Strong agreement validates the computational model, which can then be used to predict data for other, similar derivatives with high confidence.

Conclusion

Obtaining a complete and reliable thermochemical dataset for a novel compound like (1-Butylpiperidin-4-yl)methanol is a rigorous but essential undertaking. This guide outlines a robust, dual-pronged strategy that pairs the precision of experimental techniques like combustion calorimetry and DSC with the predictive power of high-level computational chemistry. By following these self-validating workflows, researchers in drug development and chemical synthesis can generate the foundational thermodynamic data needed to ensure process safety, optimize reaction conditions, and build more accurate predictive models, thereby accelerating the journey from molecular design to viable product.

References

-

Ribeiro da Silva, M. A. V., et al. (2007). Combined experimental and computational study of the thermochemistry of methylpiperidines. The Journal of Organic Chemistry, 72(1), 146-151. [Link]

-

Ribeiro da Silva, M. A. V., et al. (2007). Combined Experimental and Computational Study of the Thermochemistry of Methylpiperidines. ACS Publications. [Link]

-

Liebman, J. F., & Van Vechten, D. (2021). Alkaloids and Selected Topics in Their Thermochemistry. Molecules, 26(22), 6826. [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

PubChem. (n.d.). NIST Chemistry WebBook - PubChem Data Source. PubChem. [Link]

-

NIST. (n.d.). Piperidine. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Welcome to the NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

NIST. (n.d.). Piperidine Condensed phase thermochemistry data. NIST Chemistry WebBook. [Link]

Sources

- 1. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 2. Welcome to the NIST WebBook [webbook.nist.gov]

- 3. NIST Chemistry WebBook [webbook.nist.gov]

- 4. Combined experimental and computational study of the thermochemistry of methylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine [webbook.nist.gov]

- 6. Piperidine [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Optimized Synthesis of (1-Butylpiperidin-4-yl)methanol via Reductive Amination

Executive Summary & Strategic Analysis

(1-Butylpiperidin-4-yl)methanol is a critical piperidine intermediate, serving as a structural core for various pharmaceutical agents, including acetylcholinesterase (AChE) inhibitors (e.g., Donepezil derivatives) and GPCR ligands.

While direct N-alkylation using butyl halides is chemically feasible, it often suffers from poor selectivity, leading to bis-alkylation (quaternization) and difficult downstream purification. This Application Note establishes Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the "Gold Standard" protocol. This method offers superior chemoselectivity, mild reaction conditions, and higher isolated yields (>85%) compared to classical alkylation.

Retrosynthetic Analysis

The synthesis disconnects at the C-N bond. The reductive amination pathway utilizes the condensation of 4-piperidinemethanol with butyraldehyde to form an iminium species, which is reduced in situ.

Caption: Retrosynthetic disconnection showing the convergent assembly of the target amine from commercially available precursors.

Methodology A: Reductive Amination (Preferred)

Rationale for Reagent Selection

-

Sodium Triacetoxyborohydride (STAB): Unlike Sodium Borohydride (

), STAB is less basic and milder. It exhibits high chemoselectivity, reducing the iminium ion intermediate significantly faster than the starting aldehyde. This prevents the formation of the 1-butanol byproduct, a common issue when using stronger reducing agents. -

Acetic Acid (AcOH): Acts as a catalyst to facilitate iminium ion formation and neutralizes the basicity of the piperidine, ensuring the pH remains optimal for STAB activity.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]

-

Starting Material: 4-Piperidinemethanol (1.0 equiv)

-

Reagent: Butyraldehyde (1.1 - 1.2 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

-

Catalyst: Acetic Acid (1.0 equiv)

Step-by-Step Protocol

-

Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 4-piperidinemethanol (10.0 mmol, 1.15 g) in anhydrous DCM (30 mL).

-

Activation: Add Acetic Acid (10.0 mmol, 0.6 mL) to the solution. Stir at room temperature (RT) for 10 minutes.

-

Imine Formation: Add Butyraldehyde (11.0 mmol, 0.99 mL) dropwise. Allow the mixture to stir for 30–60 minutes at RT. Note: The solution may turn slightly cloudy or yellow as the iminium species forms.

-

Reduction: Cool the mixture to 0°C (ice bath). Add STAB (14.0 mmol, 2.97 g) portion-wise over 15 minutes. Caution: Mild gas evolution (

) may occur. -

Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours under an inert atmosphere (

or Ar). -

Monitoring: Check progress via TLC (Eluent: 10% MeOH in DCM + 1%

). Stain with Ninhydrin (amine) or PMA. The starting secondary amine spot should disappear. -

Quench: Quench the reaction by adding saturated aqueous

(30 mL). Stir vigorously for 20 minutes until gas evolution ceases. -

Workup:

Methodology B: Direct Alkylation (Alternative)

Note: This method is recommended only if borohydride reagents are unavailable or if cost is the sole driver (industrial scale-up of non-GMP intermediates).

Rationale & Risks

Direct alkylation utilizes

Protocol Summary

-

Dissolve 4-piperidinemethanol (1.0 equiv) in Acetonitrile (ACN).

-

Add Potassium Carbonate (

, 2.0 equiv) as a base scavenger. -

Add 1-Bromobutane (1.0 equiv) dropwise. Crucial: Do not use excess alkyl halide.

-

Heat to reflux (80°C) for 4–6 hours.

-

Filter off inorganic salts and evaporate solvent.

-

Purification Required: Column chromatography is almost always necessary to separate the mono-alkylated product from the bis-alkylated impurity.

Comparative Data Analysis

| Parameter | Method A: Reductive Amination | Method B: Direct Alkylation |

| Reagents | Butyraldehyde / STAB | 1-Bromobutane / |

| Mechanism | Iminium Reduction | |

| Selectivity | High (Mono-alkylation) | Low (Risk of Quaternization) |

| Yield | 85 - 95% | 60 - 75% |

| Purification | Often not required (crude >95%) | Column Chromatography usually required |

| Reaction Time | 12 - 16 Hours | 4 - 6 Hours |

Experimental Workflow Visualization

The following diagram illustrates the critical decision points and workflow for the preferred Reductive Amination protocol.

Caption: Operational workflow for the reductive amination of 4-piperidinemethanol using STAB.

Validation & Quality Control

To ensure the integrity of the synthesized (1-Butylpiperidin-4-yl)methanol, confirm the following analytical markers:

-

TLC:

(DCM:MeOH 9:1). The spot should be UV inactive (unless derivatized) but stain strongly with Iodine or Dragendorff’s reagent. -

1H NMR (CDCl3, 400 MHz):

- 0.90 (t, 3H): Terminal methyl of the butyl chain.

-

3.48 (d, 2H): Hydroxymethyl protons (

- 2.90 - 3.00 (m, 2H): Equatorial protons of the piperidine ring (confirming N-alkylation shifts).

-

Appearance: The pure compound typically presents as a viscous, pale yellow oil or low-melting solid.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Sigma-Aldrich. (n.d.).[3] 4-Piperidinemethanol Product Specification & Safety Data Sheet.

-

BenchChem. (2025).[2] Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline (Analogous Piperidine Protocols).

-

PubChem. (n.d.). Compound Summary for CID 12209794: (1-Butylpiperidin-4-yl)methanol.

Sources

Application Note: (1-Butylpiperidin-4-yl)methanol as a Scaffold for Novel CNS Ligands

[1]

Executive Summary & Strategic Value

(1-Butylpiperidin-4-yl)methanol represents a "privileged structure" in drug discovery—a lipophilic, basic pharmacophore capable of penetrating the Blood-Brain Barrier (BBB).[1] Unlike its N-Boc protected counterpart (which requires deprotection) or the N-Methyl analog (often too polar or metabolically labile), the N-butyl variant offers an optimal balance of steric bulk and hydrophobicity (LogP ~1.6).[1]

Key Applications:

-

Sigma Receptor Ligands: The N-alkyl piperidine motif is a hallmark of high-affinity Sigma-1/2 ligands.[1]

-

Acetylcholinesterase (AChE) Inhibitors: Structural analog to the Donepezil pharmacophore.[1]

-

Scaffold Hopping: Replacement of morpholine or piperazine rings to alter pKa and metabolic stability.[1]

Chemical Profile & Properties[2][3][4][5][6][7][8]

| Property | Data / Description | Relevance |

| Structure | N-butyl-4-hydroxymethylpiperidine | Core scaffold |

| Molecular Weight | 171.28 g/mol | Low MW allows for fragment-based growth |

| LogP (Calc) | ~1.65 | Ideal for CNS penetration (Lipinski Compliant) |

| pKa (Calc) | ~9.8 (Piperidine Nitrogen) | High basicity; exists as cation at physiological pH |

| Solubility | Soluble in DCM, MeOH, EtOH; Low in Water | Requires organic extraction protocols |

| Stability | Stable to ambient conditions; Hygroscopic | Store under inert atmosphere (Ar/N2) |

Synthetic Utility: Divergent Pathways

The primary alcohol at the C4 position serves as a versatile "handle" for divergent synthesis.[1] The following diagram illustrates the two primary activation pathways: Nucleophilic Substitution (via activation) and Reductive Amination (via oxidation).[1]

Diagram 1: Divergent Synthetic Tree

Figure 1: Strategic functionalization pathways. Path A utilizes the alcohol as a nucleophile or electrophile (after activation).[1] Path B accesses the aldehyde for rapid library generation.[1]

Detailed Experimental Protocols

These protocols are designed to be self-validating , meaning they include specific checkpoints (TLC, NMR signals) that confirm success before moving to the next step.[1]

Protocol A: Activation to Mesylate (Leaving Group Installation)

Objective: Convert the unreactive alcohol into a reactive mesylate for subsequent substitution.[1] Reaction: R-CH2-OH + MsCl → R-CH2-OMs + HCl

Reagents:

-

Substrate: (1-Butylpiperidin-4-yl)methanol (1.0 eq)[1]

-

Methanesulfonyl chloride (MsCl) (1.2 eq)[1]

-

Triethylamine (TEA) (1.5 eq) or Diisopropylethylamine (DIPEA)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask. Add substrate and TEA in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C (Ice bath).

-

Addition: Add MsCl dropwise over 10 minutes. Why? Exothermic reaction; controlling heat prevents elimination side-products.[1]

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

-

Self-Validation Checkpoint (TLC):

-

Workup: Wash with sat. NaHCO3 (cold) -> Brine -> Dry over Na2SO4.[1]

-

Critical Note: Do not use acidic wash; the tertiary amine will protonate and extract into the water layer.[1]

-

-

Purification: generally used crude.[1] Mesylates of basic amines can degrade on silica.[1]

NMR Validation (1H NMR, CDCl3):

-

Starting Material: ~3.50 ppm (d, 2H, -CH2-OH).[1]

-

Product: ~4.05 ppm (d, 2H, -CH2-OMs) AND ~3.00 ppm (s, 3H, -SO2CH3).[1]

-

Shift: The methylene doublet shifts downfield by ~0.5 ppm.[1]

Protocol B: Controlled Oxidation to Aldehyde

Objective: Generate the aldehyde for reductive amination. Challenge: Aldehydes with basic amines are prone to polymerization or hydrate formation.[1] Dess-Martin Periodinane (DMP) is preferred over Swern to avoid foul odors and cryogenic conditions, though Swern is effective.[1]

Reagents:

-

Substrate: (1-Butylpiperidin-4-yl)methanol (1.0 eq)[1]

-

Dess-Martin Periodinane (1.2 eq)[1]

-

Solvent: DCM (wet DCM can accelerate DMP, but anhydrous is safer for reproducibility).[1]

Step-by-Step Methodology:

-

Setup: Dissolve substrate in DCM at 0°C.

-

Addition: Add DMP in one portion.

-

Reaction: Warm to RT and stir for 1-2 hours.

-

Quench (Critical): Add a 1:1 mixture of sat. NaHCO3 and sat.[1] Na2S2O3.[1] Stir vigorously until the biphasic layers are clear (removes iodine byproducts).

-

Self-Validation Checkpoint (NMR of crude):

-

Take an aliquot, dry, dissolve in CDCl3.

-

Success Criteria: Appearance of aldehyde proton signal at ~9.6-9.8 ppm (s, 1H) .

-

-

Utilization: Do not purify on silica. The aldehyde is unstable.[1] Use immediately in the next "One-Pot" reductive amination step.[1]

Case Study: Synthesis of a Sigma-1 Receptor Ligand Library

Hypothesis: Extending the linker length between the basic piperidine nitrogen and an aromatic moiety improves Sigma-1 selectivity.[1]

Workflow:

-

Transformation: Convert to Chloride (via SOCl2) or Mesylate .[1]

-

Coupling: React with various phenols (Ar-OH) or anilines (Ar-NH2).[1]

-

Result: A library of 1-Butyl-4-(aryloxymethyl)piperidines.

Diagram 2: Library Generation Workflow

Figure 2: Workflow for generating a focused library of ether/amine derivatives.

Troubleshooting & Quality Control

| Issue | Probable Cause | Solution |

| Low Yield (Mesylation) | Product lost in aqueous wash.[1] | The N-butyl amine is basic.[1] Ensure the aqueous layer is basic (pH > 10) during extraction to keep the amine neutral (organic soluble).[1] |

| Streaking on TLC | Interaction with silica silanols.[1] | Add 1% Triethylamine (TEA) or NH4OH to the TLC eluent system (e.g., 90:9:1 DCM:MeOH:NH4OH). |

| Aldehyde Degradation | Self-condensation (Aldol).[1] | Use the aldehyde immediately.[1] Keep concentration dilute (<0.1 M) if storing for short periods. |

| Impurity at ~0.9 ppm | Residual Butyl Bromide/Iodide.[1] | If synthesizing the building block yourself, ensure complete removal of alkylating agents before proceeding.[1] |

References

-

Piperidine Scaffolds in Medicinal Chemistry

-

Donepezil SAR Studies (N-Benzyl vs N-Alkyl)

-

Oxidation Protocols for Basic Amines

-

Sigma Receptor Ligand Design

(Note: Specific CAS 28077-16-1 is a derivative of the common 4-piperidinemethanol CAS 6457-49-4.[1] Protocols above are standard, validated methodologies for this chemical class.)

Application Note: A Multi-technique Approach for the Comprehensive Characterization of (1-Butylpiperidin-4-yl)methanol

Abstract

This document provides a detailed guide for the analytical characterization of (1-Butylpiperidin-4-yl)methanol, a key chemical intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and stability of such building blocks is critical for regulatory compliance and the success of drug development programs. This guide outlines an integrated workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC). Each section explains the rationale for the technique, provides detailed, field-tested protocols, and offers insights into data interpretation for researchers, scientists, and quality control professionals.

Introduction

(1-Butylpiperidin-4-yl)methanol is a substituted heterocyclic amine featuring a tertiary amine within a piperidine ring and a primary alcohol. Its structure lends itself to a variety of chemical modifications, making it a valuable synthon for creating more complex molecules with potential therapeutic activity. Given its role as a foundational piece in multi-step syntheses, a rigorous and unambiguous characterization of its structure and purity is paramount. Failure to identify impurities, such as starting materials or reaction by-products, can lead to significant complications in subsequent synthetic steps and compromise the quality of the final active pharmaceutical ingredient (API).

This application note presents a logical and efficient workflow for the complete characterization of this compound, ensuring that each batch meets the stringent quality requirements of the pharmaceutical industry.

Analytical Workflow Overview

A systematic approach ensures all critical quality attributes of the compound are assessed. The proposed workflow prioritizes structural confirmation followed by purity and thermal stability analysis.

Caption: Integrated workflow for the characterization of (1-Butylpiperidin-4-yl)methanol.

Part 1: Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structure determination of organic molecules. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the number and type of carbon environments. For (1-Butylpiperidin-4-yl)methanol, NMR confirms the presence and connectivity of the butyl group, the piperidine ring, and the methanol moiety.

Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with 16-32 scans.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Reference the spectrum to the residual solvent peak or Tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Data Interpretation & Expected Signals:

The key to NMR interpretation is assigning each signal to a specific part of the molecule. The tertiary amine will influence the chemical shifts of adjacent protons and carbons.

| Assignment (Structure Below) | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Key Correlations & Notes |

| -CH₂OH (a) | ~3.5 (d) | ~68 | Signal is a doublet due to coupling with Hc. The OH proton may be a broad singlet. |

| Piperidine CH (c) | ~1.5-1.7 (m) | ~40 | A complex multiplet, this proton is key for correlations to other ring protons. |

| Piperidine CH₂ (b, axial) | ~1.2-1.4 (m) | ~30 | Axial protons are typically more shielded (upfield) than equatorial. |

| Piperidine CH₂ (b, equatorial) | ~1.7-1.9 (m) | ~30 | |

| Piperidine CH₂ (d, axial) | ~1.9-2.1 (m) | ~54 | Protons adjacent to the nitrogen are deshielded. |

| Piperidine CH₂ (d, equatorial) | ~2.8-3.0 (m) | ~54 | Equatorial protons are often further downfield. |

| N-CH₂- (e) | ~2.3-2.5 (t) | ~59 | A triplet coupled to the adjacent CH₂ group of the butyl chain. |

| -CH₂- (f) | ~1.4-1.6 (m) | ~29 | |

| -CH₂- (g) | ~1.2-1.4 (m) | ~21 | |

| -CH₃ (h) | ~0.9 (t) | ~14 | A characteristic triplet for the terminal methyl group. |

digraph "Molecule_Structure" { graph [fontname="Arial", fontsize=10]; node [shape=none, fontname="Arial", fontsize=10];

mol [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/8Q2W9Xy.png"SCALE="TRUE"/>TD>TR>TABLE>>]; }

Caption: Structure of (1-Butylpiperidin-4-yl)methanol with proton labels.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, offering definitive confirmation of the molecular formula. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying impurities. Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[1][2]

Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Instrumentation: Use an LC-MS system equipped with an ESI source.

-

Infusion Analysis:

-

Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

-

Data Interpretation:

-

Molecular Formula: C₁₀H₂₁NO

-

Molecular Weight: 171.28 g/mol

-

Expected Ion: Look for the protonated molecular ion [M+H]⁺ at m/z 172.3 .

-

Common Adducts: Sodium [M+Na]⁺ (m/z 194.3) or potassium [M+K]⁺ (m/z 210.3) adducts may also be observed.

-

Fragmentation: Tandem MS (MS/MS) can reveal characteristic fragmentation. A common pathway for piperidine derivatives is the neutral loss of water (-18 Da) from the protonated molecule, especially with the alcohol present.[2][3] Alpha-cleavage next to the nitrogen is also a typical fragmentation route for amines.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR will confirm the presence of the O-H group from the alcohol and the C-N/C-H bonds of the aliphatic amine structure.[4][5]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the neat sample (if liquid) or solid powder directly onto the ATR crystal.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-650 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Interpretation & Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Appearance |

| 3600 - 3200 | Alcohol (O-H) | Stretch | Broad, strong band |

| 2950 - 2850 | Alkane (C-H) | Stretch | Strong, sharp peaks |

| 1470 - 1430 | Alkane (C-H) | Bend | Medium intensity |

| 1250 - 1020 | Aliphatic Amine (C-N) | Stretch | Medium to weak intensity[6] |

| 1100 - 1000 | Primary Alcohol (C-O) | Stretch | Strong intensity |

Note: As a tertiary amine, there will be no N-H stretching bands around 3300-3500 cm⁻¹, which helps differentiate it from primary or secondary amine impurities.[7][8]

Part 2: Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of pharmaceutical compounds and for profiling impurities. As a polar, basic compound, (1-Butylpiperidin-4-yl)methanol requires a method that provides good retention and peak shape. A reverse-phase method with a polar-modified column and an appropriate mobile phase pH is recommended to prevent poor peak shape and retention.[9][10]

Protocol: Reverse-Phase HPLC with UV Detection

-

System Suitability: Before analysis, inject a standard solution to verify system performance (e.g., retention time repeatability, peak asymmetry, and theoretical plates).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., water/acetonitrile) to a concentration of ~1 mg/mL.

-

Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | C18, Polar-Embedded or Phenyl-Hexyl (e.g., Ascentis RP-Amide, ZORBAX Eclipse Plus Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm | Polar-modified phases provide better retention and peak shape for basic compounds under aqueous conditions.[9] |

| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Formate in Water, pH ~3 | An acidic mobile phase ensures the tertiary amine is protonated, leading to better peak shape and solubility. |

| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reverse-phase chromatography. |

| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, re-equilibrate for 5 min | A gradient ensures elution of both polar and potential non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 5 µL | |

| Detector | UV at 210 nm or Charged Aerosol Detector (CAD) / ELSD | The compound lacks a strong chromophore, so low UV wavelength or a universal detector like CAD/ELSD is necessary. |

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Identify and quantify any impurities relative to the main peak. Potential impurities could include unreacted 4-piperidinemethanol or over-alkylated quaternary ammonium salts.[11]

-

Differential Scanning Calorimetry (DSC)

Causality: DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[12] It is invaluable for determining the melting point, a key physical property and indicator of purity, as well as for identifying polymorphism or the presence of solvates.[13][14][15]

Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan and hermetically seal it.

-

Instrumentation: Use a calibrated differential scanning calorimeter.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Interpretation:

-

Melting Point: The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram. A sharp endotherm indicates a pure, crystalline substance.

-

Purity: Impurities typically cause a broadening of the melting peak and a depression of the melting point.

-

Polymorphism: The presence of multiple melting points or other thermal events (e.g., recrystallization) could indicate the presence of different crystalline forms (polymorphs).

-

Conclusion

The analytical strategy detailed in this application note provides a comprehensive framework for the characterization of (1-Butylpiperidin-4-yl)methanol. By integrating data from NMR, MS, FTIR, HPLC, and DSC, researchers and quality control analysts can confidently confirm the identity, structure, purity, and key physical properties of this important synthetic intermediate. This robust, multi-technique approach ensures the high quality required for pharmaceutical development and manufacturing.

References

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Butyl-4-methylpiperidine. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PubMed Central. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

-